![molecular formula C21H19NO9 B301276 methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B301276.png)
methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a member of the isoindoline family and has a complex molecular structure that makes it an interesting target for synthesis and investigation.
Wirkmechanismus
The mechanism of action of methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate has been shown to have a variety of biochemical and physiological effects. The compound has been shown to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases such as arthritis. It has also been shown to have anti-cancer properties, which may make it useful for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate in lab experiments is its ability to inhibit specific enzymes and signaling pathways. This makes it a useful tool for investigating the mechanisms of inflammation and cancer development. However, one of the limitations of using this compound in lab experiments is its complex molecular structure, which can make it difficult to synthesize and work with.
Zukünftige Richtungen
There are several future directions for research involving methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate. One potential direction is the development of new anti-inflammatory and anti-cancer therapies based on the compound's biochemical and physiological effects. Another potential direction is the investigation of the compound's mechanism of action and its interactions with other molecules and signaling pathways. Finally, the synthesis and investigation of analogs of the compound may lead to the development of new and more effective treatments for a variety of diseases.
Synthesemethoden
The synthesis of methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate is a multi-step process that involves several chemical reactions. The compound can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions, as well as other chemical transformations.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate has been studied extensively for its potential applications in scientific research. The compound has been shown to have a variety of biological activities, including anti-inflammatory and anti-cancer properties.
Eigenschaften
Produktname |
methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate |
|---|---|
Molekularformel |
C21H19NO9 |
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
methyl 2-[7-(diacetyloxymethyl)-1,3-dioxo-4,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-2-yl]benzoate |
InChI |
InChI=1S/C21H19NO9/c1-10(23)29-20(30-11(2)24)21-9-8-14(31-21)15-16(21)18(26)22(17(15)25)13-7-5-4-6-12(13)19(27)28-3/h4-9,14-16,20H,1-3H3 |
InChI-Schlüssel |
GTGQRWQUWXPFBW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)OC)OC(=O)C |
Kanonische SMILES |
CC(=O)OC(C12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5-(5-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B301194.png)
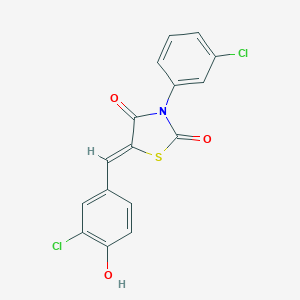
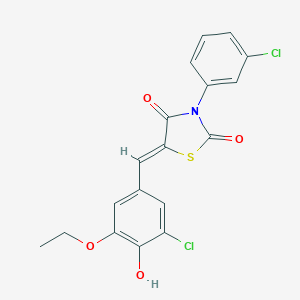
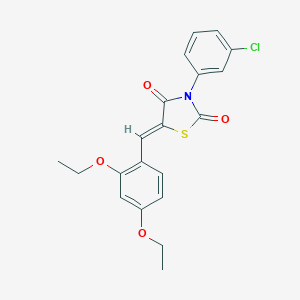
![5-[4-(Allyloxy)-3-chlorobenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301201.png)

![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)


![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301210.png)
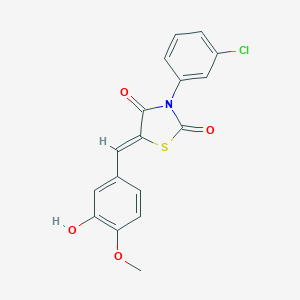
![3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301212.png)
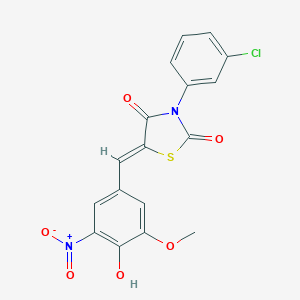
![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301216.png)